molecular formula C8H14Cl2N2O B2619010 4-(1,3-Oxazol-5-yl)piperidine CAS No. 1211527-20-6; 2034156-74-4

4-(1,3-Oxazol-5-yl)piperidine

Cat. No.: B2619010
CAS No.: 1211527-20-6; 2034156-74-4
M. Wt: 225.11
InChI Key: PPWPLIVYDIYZFA-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,3-oxazole moiety. This scaffold is notable for its dual heterocyclic architecture, combining the six-membered saturated piperidine ring with the five-membered aromatic oxazole ring. The oxazole ring contributes π-π stacking and hydrogen-bonding capabilities, while the piperidine ring offers conformational flexibility and basicity, enhancing interactions with biological targets .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-4-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWPLIVYDIYZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034156-74-4
Record name 4-(1,3-oxazol-5-yl)piperidine dihydrochloride
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Comparison with Similar Compounds

Structural Analogs

Piperidine-Oxadiazole Derivatives
  • 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 849925-02-6): Replaces the oxazole with an oxadiazole ring. Molecular weight: 319.40 g/mol .
  • 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine (CAS 849925-01-5): Incorporates a pyridine ring instead of benzene, enhancing aromatic interactions. Melting point: 80–83°C; molecular weight: 230.27 g/mol .
Piperidine-Oxazole Derivatives with Substituted Side Chains
  • 1-[4-(4-Chlorobenzene-1-sulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]piperidine (Mol. Formula C21H21ClN2O4S): Features a sulfonyl group and methoxyphenyl substituent, increasing steric bulk and hydrophobicity. Molecular weight: 432.92 g/mol .
  • rel-(3S,4R)-1-[4-(1,3-Oxazol-5-yl)benzoyl]-4-(2-quinolinylmethyl)-3-pyrrolidinol: Combines oxazolyl-piperidine with a quinoline moiety, enabling dual-targeting (e.g., kinase inhibition and receptor modulation) .

Pharmacological Activity Comparisons

Serotonin and Dopamine Receptor Affinity
  • 4-(p-Fluorobenzoyl)piperidine : Exhibits antipsychotic activity via 5-HT2A receptor binding. Substituting the benzoyl carbonyl with an amide (e.g., compound 18 ) reduces 5-HT2A affinity by 10-fold, highlighting the critical role of the ketone group .
  • Piperazine vs. Piperidine Substitution : Replacing piperidine with piperazine in benzoyl derivatives (e.g., compound 1 analogs) drastically reduces binding to dopamine D2 and serotonin 5-HT2C receptors, emphasizing piperidine’s superior conformational compatibility .
Histamine H3 Receptor Antagonism
  • 4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives : Demonstrated efficacy as histamine H3 antagonists for Alzheimer’s treatment. The oxazole-piperidine core likely enhances blood-brain barrier penetration compared to bulkier analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-(1,3-Oxazol-5-yl)piperidine C8H12N2O 152.20 Not reported Oxazole at C4 of piperidine
3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole C20H21N3O 319.40 Not reported Oxadiazole, benzhydryl
1-[4-(4-Chlorobenzenesulfonyl)-oxazol-5-yl]piperidine C21H21ClN2O4S 432.92 Not reported Sulfonyl, chlorophenyl
3-(5-Piperidin-4-yl-oxadiazol-3-yl)pyridine C12H14N4O 230.27 80–83 Pyridine, oxadiazole

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